3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFQTKDAFKKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core, followed by the introduction of the dimethylamino group and the phenylethyl urea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparison with other molecules containing tetrahydroquinazoline, urea, or phenylethyl groups. Below is a detailed analysis based on structural and functional analogs from the evidence:
Tetrahydroquinazoline Derivatives
Tetrahydroquinazoline scaffolds are known for their role in kinase inhibition and enzyme modulation. However, the dimethylamino substitution at position 2 of the tetrahydroquinazoline ring in the target compound may enhance its basicity and membrane permeability compared to unsubstituted analogs. This feature is absent in chromones (e.g., compound 4 from ), which lack the urea linkage but share a phenylethyl substituent .
Urea-Linked Compounds
The urea moiety in the target compound distinguishes it from amide-containing analogs like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (). In contrast, the amide group in the Schedule I compound may confer metabolic stability but reduced polarity .
Phenylethyl-Substituted Analogs
Phenylethyl groups are common in bioactive molecules, such as chromones from agarwood (e.g., 6-hydroxy-2-(2-phenylethyl)chromone, ). These compounds exhibit acetylcholinesterase inhibition and cytotoxic activity, suggesting that the phenylethyl group in the target compound could facilitate interactions with similar targets. However, the absence of a chromone core in the target molecule may limit direct pharmacological overlap .
Pharmacological and Functional Insights
Enzyme Inhibition Potential
- Chromones from agarwood (e.g., compound 2 in ) inhibit acetylcholinesterase (IC₅₀ values in the micromolar range), implying that the phenylethyl group may contribute to this activity. The target compound’s urea and dimethylamino groups could enhance specificity for other enzymes, such as kinases or proteases .
- The Schedule I compound in , with its phenylethyl-piperidine structure, likely targets opioid receptors, highlighting the versatility of phenylethyl groups in diverse pharmacological contexts .
Analgesic and Anti-inflammatory Activity
Crude extracts of agarwood and camphor tree () show analgesic and anti-inflammatory effects.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea is a complex organic molecule with potential biological activities. Its unique structure includes a tetrahydroquinazoline core and a urea moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₇H₁₈N₄O
- Molecular Weight : 314.35 g/mol
- CAS Number : 2097913-29-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances solubility and may increase the compound's affinity for certain receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor in enzymatic pathways related to inflammation and microbial resistance.
Biological Activity Overview
The following table summarizes the key biological activities associated with 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains by inhibiting folate synthesis pathways. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro, suggesting utility in inflammatory diseases. |
| Anticancer | Early studies indicate cytotoxic effects on certain cancer cell lines. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways relevant to disease states. |
1. Antimicrobial Activity
A study investigated the antimicrobial properties of compounds structurally similar to 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting that the compound may mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial growth .
2. Anti-inflammatory Effects
In vitro experiments demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .
3. Anticancer Properties
Research exploring the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Q & A
Q. What computational models predict the environmental fate or toxicity of this compound?
- Methodological Answer : Use EPI Suite™ for biodegradability predictions and ECOSAR for aquatic toxicity. Molecular docking against eco-toxicity targets (e.g., cytochrome P450 isoforms) identifies potential hazards. Experimental validation via Daphnia magna acute toxicity assays complements computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
